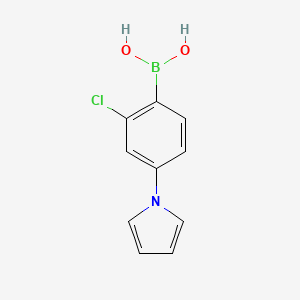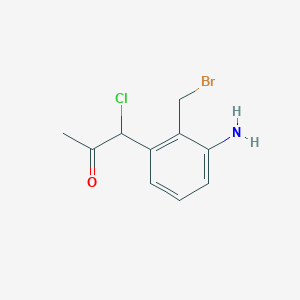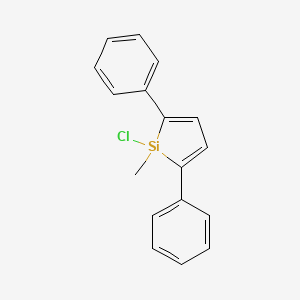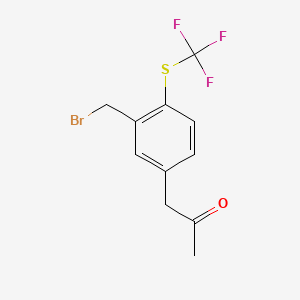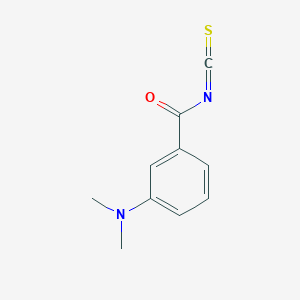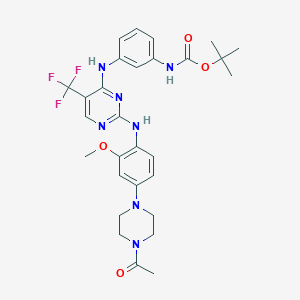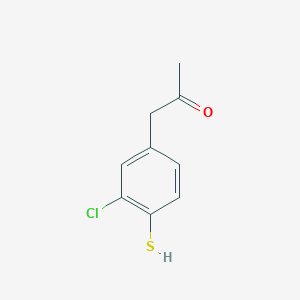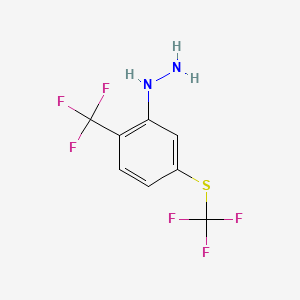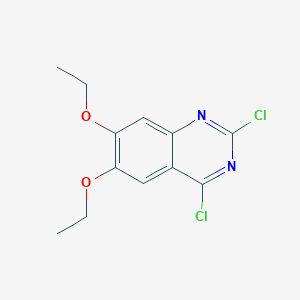![molecular formula C49H67BrO3PPdS+ B14067875 bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone](/img/structure/B14067875.png)
bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone is a complex organometallic compound. It is primarily used as a palladium catalyst in various chemical reactions, particularly in the field of organic synthesis. This compound is known for its high selectivity and efficiency in catalyzing reactions that are otherwise challenging.
Vorbereitungsmethoden
The synthesis of bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone involves several steps. The preparation typically starts with the synthesis of the ligand, which is then complexed with palladium. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Analyse Chemischer Reaktionen
This compound is involved in various types of chemical reactions, including:
Substitution Reactions: It is used in the monoarylation of ammonia, where it displays high selectivity.
Oxidation and Reduction Reactions: The compound can undergo redox reactions, although specific details on these reactions are less documented.
Coupling Reactions: It is particularly effective in cross-coupling reactions, which are essential in forming carbon-carbon bonds in organic synthesis.
Common reagents used in these reactions include bases like potassium carbonate and solvents such as tetrahydrofuran (THF). The major products formed depend on the specific substrates used in the reactions.
Wissenschaftliche Forschungsanwendungen
Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone has several applications in scientific research:
Biology and Medicine: While its direct applications in biology and medicine are less common, the compounds synthesized using this catalyst can have significant biological and medicinal properties.
Wirkmechanismus
The mechanism by which this compound exerts its catalytic effects involves the coordination of the palladium center with the ligand. This coordination facilitates the activation of substrates, allowing for efficient catalysis of the desired reactions. The molecular targets and pathways involved are primarily related to the activation and stabilization of reaction intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other palladium-based catalysts with different ligands. For example:
Dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane: This compound has a similar structure but with dicyclohexyl groups instead of adamantyl groups.
Buchwald 3rd Generation Pd Precatalyst: This is another palladium catalyst with a different ligand structure but similar catalytic properties.
The uniqueness of bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone lies in its high selectivity and efficiency in catalyzing challenging reactions, making it a valuable tool in organic synthesis.
Eigenschaften
Molekularformel |
C49H67BrO3PPdS+ |
|---|---|
Molekulargewicht |
953.4 g/mol |
IUPAC-Name |
bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone |
InChI |
InChI=1S/C43H61O2P.C6H5OS.BrH.Pd/c1-25(2)34-17-35(26(3)4)39(36(18-34)27(5)6)40-37(44-7)9-10-38(45-8)41(40)46(42-19-28-11-29(20-42)13-30(12-28)21-42)43-22-31-14-32(23-43)16-33(15-31)24-43;1-5(7)6-3-2-4-8-6;;/h9-10,17-18,25-33H,11-16,19-24H2,1-8H3;2-3H,1H3;1H;/q;-1;;+2 |
InChI-Schlüssel |
BXJOJIBZMFQCOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2[PH+](C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)OC)OC)C(C)C.CC(=O)C1=CC=[C-]S1.Br[Pd+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


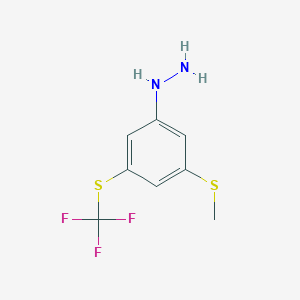
![[2-Chloro-5-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14067808.png)
